molecular formula C34H23N4O2PS B11521695 1-(4-nitrophenyl)-4-(triphenylphosphoranylidene)pyrimido[1,6-a]benzimidazole-3(4H)-thione

1-(4-nitrophenyl)-4-(triphenylphosphoranylidene)pyrimido[1,6-a]benzimidazole-3(4H)-thione

Cat. No.: B11521695
M. Wt: 582.6 g/mol
InChI Key: DQGOSQYHNQUZOR-UHFFFAOYSA-N
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Description

1-(4-nitrophenyl)-4-(triphenylphosphoranylidene)pyrimido[1,6-a]benzimidazole-3(4H)-thione is a complex organic compound that belongs to the class of pyrimido[1,6-a]benzimidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-nitrophenyl)-4-(triphenylphosphoranylidene)pyrimido[1,6-a]benzimidazole-3(4H)-thione typically involves multi-step organic reactions. Common starting materials include 4-nitroaniline, triphenylphosphine, and appropriate benzimidazole derivatives. The reaction conditions often require the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production methods for such complex compounds are usually scaled-up versions of laboratory synthesis. They involve optimized reaction conditions to ensure high yield and purity. Techniques like continuous flow synthesis and automated reactors may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1-(4-nitrophenyl)-4-(triphenylphosphoranylidene)pyrimido[1,6-a]benzimidazole-3(4H)-thione can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions with reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in chloroform.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-nitrophenyl)-4-(triphenylphosphoranylidene)pyrimido[1,6-a]benzimidazole-3(4H)-thione involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-nitrophenyl)-4-(triphenylphosphoranylidene)pyrimidine
  • 1-(4-nitrophenyl)-4-(triphenylphosphoranylidene)benzimidazole

Uniqueness

1-(4-nitrophenyl)-4-(triphenylphosphoranylidene)pyrimido[1,6-a]benzimidazole-3(4H)-thione is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a nitrophenyl group, triphenylphosphoranylidene moiety, and pyrimido[1,6-a]benzimidazole core makes it a versatile compound for various applications.

Properties

Molecular Formula

C34H23N4O2PS

Molecular Weight

582.6 g/mol

IUPAC Name

1-(4-nitrophenyl)-4-(triphenyl-λ5-phosphanylidene)pyrimido[1,6-a]benzimidazole-3-thione

InChI

InChI=1S/C34H23N4O2PS/c39-38(40)25-22-20-24(21-23-25)32-36-34(42)31(33-35-29-18-10-11-19-30(29)37(32)33)41(26-12-4-1-5-13-26,27-14-6-2-7-15-27)28-16-8-3-9-17-28/h1-23H

InChI Key

DQGOSQYHNQUZOR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(=C2C3=NC4=CC=CC=C4N3C(=NC2=S)C5=CC=C(C=C5)[N+](=O)[O-])(C6=CC=CC=C6)C7=CC=CC=C7

Origin of Product

United States

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